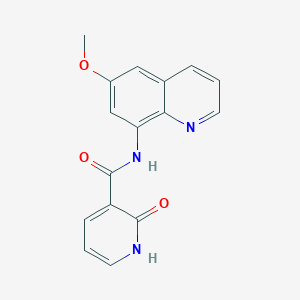
N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 6-methoxyquinolin-8-amine . Quinoline derivatives have been studied for their antiplasmodial activity against Plasmodium falciparum .
Molecular Structure Analysis
The molecular structure of the compound would be characterized by techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), heteronuclear single quantum coherence (HSQC), correlation spectroscopy (1H-1H-COSY), distortionless enhancement by polarization transfer (DEPT), mass spectrometry, Fourier-transform infrared (FTIR), and ultraviolet (UV) spectroscopies .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide and its derivatives demonstrate significant potential in antimicrobial and antifungal applications. Studies have highlighted the synthesis and efficacy of fluoroquinolone-based compounds, including 4-thiazolidinones, for their antifungal and antibacterial activities. These compounds, synthesized from quinoline derivatives, have shown to possess notable antimicrobial properties against a range of pathogens (Patel & Patel, 2010).
Catalytic Applications in Organic Synthesis
The compound has been implicated in facilitating catalytic processes within organic synthesis, particularly in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These processes are crucial for the synthesis of various heterocyclic derivatives, showcasing the compound's versatility and its role in expanding the toolkit available for organic chemists (Bacchi et al., 2005).
Inhibition of Kinase Activity
Kinase inhibitors are pivotal in the treatment of various cancers, and derivatives of N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide have shown promise in this domain. Specifically, compounds have been designed and synthesized to target the c-Met kinase, an enzyme involved in cancer cell proliferation and survival. These derivatives have demonstrated potent inhibitory activity against the c-Met kinase, presenting a potential pathway for therapeutic intervention in cancer treatment (Liu et al., 2014).
Role in CFTR Potentiation
The compound's derivatives have also been explored for their potential in treating cystic fibrosis, a genetic disorder affecting the lungs and other organs. Research into quinolinone-3-carboxamide derivatives has led to the discovery of potent CFTR (cystic fibrosis transmembrane conductance regulator) potentiators. These compounds enhance the function of the defective protein in cystic fibrosis, offering hope for patients with specific genetic mutations responsible for the disease (Hadida et al., 2014).
Exploration of Antileishmanial Activity
The metabolism and potential therapeutic application of 8-aminoquinoline derivatives in treating leishmaniasis, a disease caused by parasitic protozoans, have been investigated. Studies on the metabolism of these compounds in liver microsomes have provided insight into their biotransformation, essential for understanding their pharmacokinetics and optimizing their antileishmanial activity (Theoharides et al., 1985).
Propiedades
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-11-8-10-4-2-6-17-14(10)13(9-11)19-16(21)12-5-3-7-18-15(12)20/h2-9H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNKQZCWLXTAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxyquinolin-8-yl)-2-oxo-1H-pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


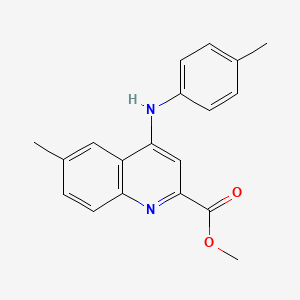


![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2878579.png)
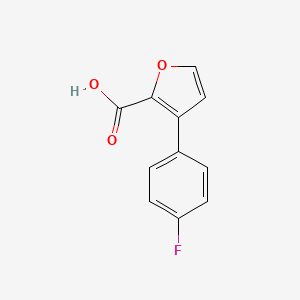
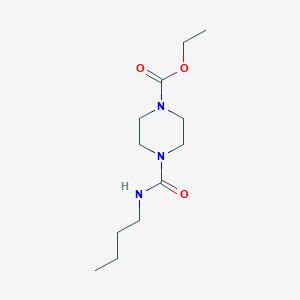
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2878584.png)
![6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2878586.png)
![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2878589.png)
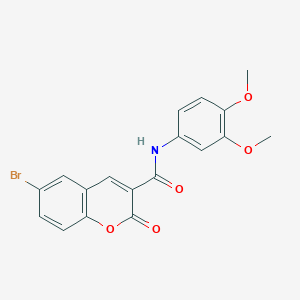
![6-(4-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2878591.png)

![4-isobutyl-N-isopropyl-1-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2878594.png)